molecular formula C23H32N2O6 B4893769 2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

Cat. No.: B4893769
M. Wt: 432.5 g/mol
InChI Key: NWWFYSHJIMQKBD-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is a complex organic compound characterized by its multiple methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the piperazine ring, leading to partially or fully reduced products.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple methoxy groups and piperazine ring allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL lies in its combination of methoxy groups and a piperazine ring, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6/c1-27-18-10-16(11-19(28-2)22(18)26)14-24-6-8-25(9-7-24)15-17-12-20(29-3)23(31-5)21(13-17)30-4/h10-13,26H,6-9,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWFYSHJIMQKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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